molecular formula C29H35ClN4O3 B4291310 N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline

N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline

Cat. No. B4291310
M. Wt: 523.1 g/mol
InChI Key: NDDIJDFNYGSQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline, also known as AC-5216, is a novel compound with potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. This dual mechanism of action may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline has been shown to have a number of biochemical and physiological effects. It has been shown to increase serotonin and dopamine release in certain brain regions, which may contribute to its therapeutic effects. Additionally, N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline has been shown to increase the expression of certain genes involved in neuroplasticity, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline. One area of interest is its potential as a treatment for anxiety, depression, and schizophrenia in humans. Additionally, further research is needed to fully understand its mechanism of action and its effects on various neurotransmitter systems. Finally, N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline may have potential applications in other areas of research, such as drug addiction and neurodegenerative diseases.

Scientific Research Applications

N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. Additionally, N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline has been shown to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia.

properties

IUPAC Name

[4-[3-[1-(1-adamantyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35ClN4O3/c1-19(29-16-20-12-21(17-29)14-22(13-20)18-29)31-26-15-25(6-7-27(26)34(36)37)32-8-10-33(11-9-32)28(35)23-2-4-24(30)5-3-23/h2-7,15,19-22,31H,8-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDIJDFNYGSQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)C(=O)C6=CC=C(C=C6)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline
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N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline
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N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline
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N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline

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